Buturon
Description
Buturon (CAS RN: 3766-60-7; molecular formula: C₁₂H₁₃ClN₂O) is a phenylurea herbicide primarily used for pre- and post-emergent weed control in agricultural and horticultural settings . It belongs to the class of substituted urea herbicides, which inhibit photosynthesis by disrupting the electron transport chain in Photosystem II . This compound is characterized by its chlorinated aromatic ring and carbamate ester functional group, contributing to its selective herbicidal activity and moderate environmental persistence .
Properties
IUPAC Name |
1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMILHAKOURNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041699 | |
| Record name | Buturon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-60-7 | |
| Record name | Buturon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buturon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buturon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buturon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1961BJU91F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of Buturon involves a three-step synthetic route:
Preparation of Dibromoethylamine: Ethyl bromide reacts with ammonia gas to form dibromoethylamine.
Formation of Dicyanoethylamine: Dibromoethylamine is then reacted with sodium cyanide to produce dicyanoethylamine.
Synthesis of this compound: Finally, dicyanoethylamine reacts with hydrogen and chloroacetylene to yield this compound.
In industrial production, these reactions are typically carried out under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures, pressures, and using appropriate catalysts to facilitate the reactions.
Chemical Reactions Analysis
Buturon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Buturon, chemically known as 3-(4-chlorophenyl)-1-methyl-1-(1-methylprop-2-ynyl)urea, exhibits unique properties that make it effective in controlling broadleaf weeds. The compound's molecular formula is C₁₂H₁₃ClN₂O, and its mechanism of action primarily involves the inhibition of photosynthesis in targeted plants, disrupting cell division by potentially inhibiting microtubule assembly.
Agricultural Applications
This compound is widely recognized for its use as a herbicide in agriculture. It has been employed to control a variety of broadleaf weeds in crops such as rice, soybeans, and sugarcane. The specific methods of application can vary based on the crop and targeted weed species. Generally, it is applied to the soil and absorbed by the roots and foliage of the weeds.
Case Study: Efficacy in Nutrient-Deficient Plants
Research has shown that the absorption and metabolism of this compound can be significantly affected by the nutrient status of plants. In studies involving wheat plants with mineral deficiencies, it was found that:
- Increased Metabolism: The metabolism of this compound was significantly higher in nutrient-deficient conditions compared to those grown in normal media.
- Reduced Absorption: Mineral deficiencies reduced the absorption and translocation rates of this compound and its metabolites .
Analytical Chemistry
In analytical chemistry, this compound serves as an analytical reference standard for quantifying analytes in aqueous samples. Various chromatographic techniques are employed for its quantification, which is crucial for monitoring its levels in environmental samples or studying its behavior and effects.
Methodology:
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to analyze this compound concentrations in environmental samples.
- Outcome: Quantitative measures obtained can inform regulatory compliance and environmental monitoring efforts.
Plant Physiology Research
This compound has also been utilized in studies examining the impact of mineral deficiencies on herbicide absorption and translocation within plants. Research involving radiolabeled forms of this compound ([14C]-Buturon) has provided insights into how mineral deficiencies affect herbicide dynamics .
Findings:
- Translocation Rates: Studies indicate that mineral deficiencies can lead to reduced translocation rates of this compound within plants.
- Efflux Dynamics: Increased efflux rates of this compound and its metabolites were observed in mineral-deficient plants compared to those grown under optimal conditions .
Environmental Science
In environmental science, this compound is monitored due to its application as a herbicide. Environmental samples such as soil and water are collected and analyzed for the presence of this compound to assess its impact on ecosystems.
Analysis Techniques:
- Sample Collection: Soil and water samples are collected from agricultural fields where this compound was applied.
- Quantitative Analysis: The presence of this compound is quantified using chromatographic methods to evaluate environmental contamination levels.
Mechanism of Action
Buturon exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and preventing the synthesis of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate. This disruption leads to the death of the plant due to the inability to produce essential energy molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Key Analogues
| Compound | CAS RN | Molecular Formula | Functional Groups | Primary Use |
|---|---|---|---|---|
| This compound | 3766-60-7 | C₁₂H₁₃ClN₂O | Chlorophenyl, carbamate ester | Broadleaf weed control |
| Diuron | 330-54-1 | C₉H₁₀Cl₂N₂O | Dichlorophenyl, urea | Non-selective herbicide |
| Linuron | 330-55-2 | C₉H₁₀Cl₂N₂O₂ | Methoxy-chlorophenyl, urea | Pre-emergent weed control |
| Chlortoluron | 15545-48-9 | C₁₀H₁₃ClN₂O | Methyl-chlorophenyl, urea | Cereal crop protection |
| Butylate | 2008-41-5 | C₄H₈NO₃S | Diallyl-chloroacetamide | Grass weed control |
Key Observations :
- This compound vs. Diuron/Linuron : While all three inhibit Photosystem II, this compound’s carbamate ester group enhances its solubility in hydrophobic matrices compared to Diuron’s dichlorophenyl-urea structure .
- This compound vs. Butylate : Butylate, a chloroacetamide, targets lipid biosynthesis rather than photosynthesis, making it more effective against grasses .
Analytical Performance
Table 2: Detection Limits and Analytical Methods for this compound and Analogues
Key Findings :
- This compound’s LOD is lower than Diuron and Linuron when using LC-MS/MS, but its calibration linearity requires careful optimization (e.g., 4-point regression to minimize residuals) .
- Chlortoluron’s superior sensitivity with UHPLC-DAD highlights trade-offs between cost and precision .
Environmental and Regulatory Profiles
Table 3: Regulatory Limits and Environmental Persistence
| Compound | EPA Toxicity Class | Half-life (Soil) | EU MRL (mg/kg) | Key Metabolites |
|---|---|---|---|---|
| This compound | III (Low) | 30–60 days | 0.01 | Desmethyl-buturon |
| Diuron | II (Moderate) | 90–180 days | 0.05 | 3,4-Dichloroaniline |
| Butylate | III (Low) | 20–40 days | 0.02 | Sulfoxide derivatives |
Biological Activity
Buturon, also known as fluometuron, is a synthetic organic compound primarily used as a herbicide. Developed in the 1960s by BASF, it has been employed to control a variety of broadleaf weeds in crops such as rice, soybeans, and sugarcane. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, environmental impact, and relevant case studies.
This compound is classified as a substituted phenylurea herbicide. Its chemical formula is , which includes a chlorine atom that contributes to its herbicidal activity. The exact mechanism by which this compound exerts its effects on plants is not fully understood; however, it is believed to disrupt cell division by inhibiting microtubule assembly, which is essential for plant growth and development .
Key Mechanisms:
- Inhibition of Photosynthesis: this compound affects the photosynthetic pathways in targeted weeds, leading to reduced growth and eventual death.
- Disruption of Cell Division: The herbicide likely interferes with microtubule formation, which is critical for proper cell division in plants.
Metabolism and Absorption Studies
Research has shown that the absorption and metabolism of this compound can vary significantly depending on the nutrient status of the plants. In studies involving wheat plants with mineral deficiencies, it was found that:
- The metabolism of this compound was significantly increased in nutrient-deficient conditions compared to those grown in normal media.
- Absorption and translocation rates were affected by mineral deficiencies, indicating that the physiological state of the plant can influence herbicide efficacy .
Environmental Impact
As an agricultural chemical, this compound's presence in the environment has raised concerns regarding its persistence and potential effects on non-target organisms. Monitoring studies have been conducted to assess its levels in soil and water samples:
- Environmental Persistence: this compound has been noted for its environmental persistence, which can lead to accumulation in ecosystems.
- Toxicity Assessments: Acute toxicity studies have indicated that while this compound has a lower toxicity profile compared to some alternatives, it still poses risks to aquatic life and other non-target organisms .
Data Summary
The following table summarizes key data regarding this compound's biological activity:
| Property | Description |
|---|---|
| Chemical Formula | C₁₂H₁₃ClN₂O |
| Primary Use | Herbicide |
| Mechanism of Action | Inhibition of photosynthesis; disruption of cell division |
| Environmental Persistence | High |
| Toxicity | Acute toxic; irritant |
Case Studies
Several case studies have investigated the effects of this compound on various crops and environmental samples:
- Study on Wheat Plants:
-
Environmental Monitoring:
- Studies analyzed soil and water samples for this compound presence.
- Findings indicated significant levels in agricultural runoff, raising concerns about contamination and ecological impact.
- Comparative Analysis with Other Herbicides:
Q & A
Q. What analytical methodologies are recommended for detecting Buturon residues in environmental samples?
To detect this compound (CAS 3766-60-7), prioritize high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) due to their sensitivity for polar compounds. Validate methods using spiked recovery experiments in matrices like soil or water, ensuring limits of detection (LOD) ≤ 0.01 ppm. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . For reproducibility, document extraction protocols (e.g., QuEChERS for soil) and calibration curves in triplicate .
Q. How can researchers design initial toxicity assays for this compound in non-target organisms?
Use standardized OECD guidelines (e.g., OECD 201 for algae, OECD 211 for Daphnia magna) to assess acute toxicity. Prepare this compound solutions in solvent carriers (e.g., acetone ≤ 0.1% v/v) to avoid solvent interference. Include negative controls and dose-response curves (e.g., 0.1–10 mg/L) with EC50 calculations. For chronic studies, monitor sublethal endpoints like growth inhibition or reproductive output over 21 days .
Q. What are the critical parameters for studying this compound’s adsorption in agricultural soils?
Focus on soil organic carbon content (OC%), pH, and clay mineralogy, as these influence this compound’s binding capacity. Conduct batch equilibrium experiments using OECD Guideline 106: mix soil samples with this compound solutions, centrifuge, and quantify supernatant concentrations via HPLC. Calculate adsorption coefficients (Kd) and normalize to OC% (Koc) to compare across soil types .
Advanced Research Questions
Q. How can contradictory data on this compound’s biodegradation pathways be resolved?
Apply isotopic labeling (e.g., ¹⁴C-Buturon) to trace degradation intermediates in controlled microcosms. Use LC-QTOF-MS for non-targeted metabolite identification and compare pathways across aerobic/anaerobic conditions. Validate findings with enzyme inhibition assays (e.g., cytochrome P450 inhibitors) to pinpoint microbial mechanisms. Address contradictions by meta-analyzing prior studies for confounding variables (e.g., temperature, microbial diversity) .
Q. What experimental frameworks are suitable for assessing this compound’s long-term ecotoxicological effects?
Adopt a PICOT structure:
- P opulation: Freshwater invertebrates (e.g., Chironomus riparius).
- I ntervention: Chronic exposure to 0.5–2 mg/L this compound.
- C omparison: Unexposed cohorts.
- O utcome: Emergence rates, genomic instability (via comet assay).
- T ime: 60-day lifecycle. Use generalized linear mixed models (GLMMs) to account for temporal variability .
Q. How can researchers optimize photocatalytic degradation protocols for this compound in wastewater?
Design a Box-Behnken response surface model (RSM) to evaluate variables: catalyst load (TiO₂/g-C₃N₄), UV intensity, and pH. Measure degradation efficiency via HPLC and total organic carbon (TOC) removal. Characterize reactive oxygen species (ROS) using electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO). Validate scalability in pilot reactors with real wastewater matrices .
Q. What strategies mitigate cross-species variability in this compound toxicity studies?
Implement interspecies correlation estimation (ICE) models to predict toxicity for untested species. Use whole-genome sequencing to identify detoxification gene clusters (e.g., glutathione S-transferases) in resistant organisms. For in vitro models, apply liver microsomal assays (S9 fractions) to simulate metabolic activation .
Methodological Considerations
Q. How should researchers handle conflicting spectroscopic data in this compound metabolite identification?
Combine nuclear magnetic resonance (NMR) with high-resolution mass spectrometry (HRMS) for structural elucidation. Use computational tools (e.g., ACD/Labs or MNova) to predict fragmentation patterns and compare with experimental spectra. For ambiguous peaks, employ 2D-NMR techniques (COSY, HSQC) to resolve stereochemistry .
Q. What statistical approaches are robust for analyzing dose-response data with non-linear this compound effects?
Fit data to four-parameter logistic models (e.g., Hill equation) using tools like GraphPad Prism or R’s drc package. Assess model validity via residual plots and Akaike information criterion (AIC). For hormetic responses, apply biphasic models (e.g., Brain-Cousens equation) .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
